chrysotrione A

Description

Chrysotrione A is a bioactive secondary metabolite isolated from the basidiomycete fungus Hygrophorus chrysodon. It exhibits antifungal properties, specifically against Fusarium verticillioides, a pathogen responsible for crop diseases such as maize ear rot and stalk rot . As a biocontrol agent, this compound represents a promising alternative to synthetic fungicides, aligning with sustainable agricultural practices.

Properties

CAS No. |

923952-44-7 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

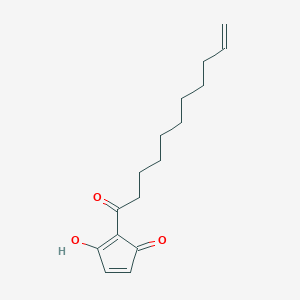

IUPAC Name |

3-hydroxy-2-undec-10-enoylcyclopenta-2,4-dien-1-one |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-9-10-13(17)16-14(18)11-12-15(16)19/h2,11-12,18H,1,3-10H2 |

InChI Key |

ADDOXPNZHVMEPN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)C1=C(C=CC1=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of chrysotrione A involves several synthetic routes and reaction conditions. While specific details on its synthesis are limited, general methods for synthesizing similar compounds include:

Mechanical Alloying: This involves the use of mechanical force to mix and alloy the components at a molecular level.

Arc Melting: A process where the components are melted together using an electric arc.

Magnetron Sputtering: A technique where atoms are ejected from a target material due to bombardment of the target by energetic particles.

Chemical Deposition: This involves the deposition of a substance from a solution or gas phase onto a substrate.

Chemical Reactions Analysis

Chrysotrione A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically using reducing agents.

Substitution: A reaction where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chrysotrione A has several scientific research applications, including:

Mechanism of Action

The mechanism by which chrysotrione A exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

This compound vs. Chrysotrione B

Both this compound and B are derived from Hygrophorus chrysodon and target Fusarium verticillioides, suggesting shared biosynthetic pathways or synergistic roles in fungal defense .

This compound vs. Agrocybin

- Source : Agrocybin is produced by Agrocybe cylindracea, a mushroom distinct from Hygrophorus chrysodon.

- Target Specificity : While this compound acts against Fusarium, agrocybin targets Mycosphaerella arachidicola, a peanut pathogen. This divergence highlights niche-specific adaptations in fungal biocontrol agents .

This compound vs. Lentin Antifungal Protein

This compound vs. 1-Hydroxypyrene

- Origin : 1-Hydroxypyrene from Cordyceps militaris targets Fusarium oxysporum, a related but distinct species from F. verticillioides.

- Functional Role : Both compounds combat Fusarium spp., but 1-hydroxypyrene’s polycyclic aromatic structure may confer broader environmental persistence compared to this compound .

This compound vs. Phellinsin A

- Spectrum of Activity : Phellinsin A exhibits dual activity against Gloeosporium orbiculare (apple pathogen) and Pyricularia grisea (rice blast fungus), unlike this compound’s narrower target range. This suggests Phellinsin A’s utility in diverse agricultural contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.